2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid
Overview
Description
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid is a chemical compound that features a brominated imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid typically involves the bromination of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine followed by the introduction of an acetic acid moiety. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent step involves the reaction with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with LiAlH4 would result in the corresponding amine.
Scientific Research Applications
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated imidazo[1,2-a]pyridine derivatives on biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The acetic acid moiety can also interact with biological molecules through hydrogen bonding and ionic interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Lacks the acetic acid moiety, making it less versatile in certain reactions.
2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid: Contains a pyrazine ring instead of a pyridine ring, leading to different chemical properties.
tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: Used as a rigid linker in PROTAC development, highlighting its application in targeted protein degradation.
Uniqueness
2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid is unique due to the presence of both the brominated imidazo[1,2-a]pyridine core and the acetic acid moiety
Properties
IUPAC Name |
2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-4-11-8-2-1-6(3-9(13)14)5-12(7)8/h4,6H,1-3,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWFDBYXWLNQTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2CC1CC(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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